molecular formula C12H9N3 B189089 2-(Phenylamino)isonicotinonitrile CAS No. 137225-05-9

2-(Phenylamino)isonicotinonitrile

Cat. No. B189089
M. Wt: 195.22 g/mol
InChI Key: UAIQYMSTGUYXIP-UHFFFAOYSA-N
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Description

2-(Phenylamino)isonicotinonitrile is a chemical compound used in laboratory settings and for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 2-(Phenylamino)isonicotinonitrile has been studied in the context of crystallization from the amorphous state . The process involves the development of intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state .


Molecular Structure Analysis

The molecular structure of 2-(Phenylamino)isonicotinonitrile is characterized by acid-pyridine aggregates, either as hydrogen-bonded neutral molecules or as zwitterions, as well as a population of carboxylic acid dimers . The phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .


Chemical Reactions Analysis

The chemical reactions involving 2-(Phenylamino)isonicotinonitrile are primarily associated with its crystallization from the amorphous state . The process involves the development of intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions .

Safety And Hazards

The safety data sheet for 2-(Phenylamino)isonicotinonitrile indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

The future directions for research on 2-(Phenylamino)isonicotinonitrile could involve further exploration of its molecular speciation with regard to the phase transition from the amorphous to the crystalline state . Additionally, the development of new blue thermally activated delayed fluorescence emitters based on isonicotinonitrile could be a promising area of study .

properties

IUPAC Name

2-anilinopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQYMSTGUYXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640812
Record name 2-Anilinopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)isonicotinonitrile

CAS RN

137225-05-9
Record name 2-Anilinopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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